molecular formula C5H10O2 B14401657 2-Methoxybutanal CAS No. 84952-69-2

2-Methoxybutanal

Cat. No.: B14401657
CAS No.: 84952-69-2
M. Wt: 102.13 g/mol
InChI Key: CERVLVANLTVGSM-UHFFFAOYSA-N
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Description

2-Methoxybutanal is an organic compound with the molecular formula C₅H₁₀O₂. It is an aldehyde with a methoxy group attached to the second carbon of the butanal chain. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxybutanal can be synthesized through several methods. One common method involves the reaction of butanal with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the methoxy group on the second carbon of the butanal chain.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production often involves continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxybutanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-methoxybutanoic acid.

    Reduction: It can be reduced to form 2-methoxybutanol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 2-Methoxybutanoic acid.

    Reduction: 2-Methoxybutanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

2-Methoxybutanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a reagent in biochemical assays and studies involving aldehyde reactions.

    Medicine: It is explored for its potential use in drug synthesis and as a building block for pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxybutanal involves its reactivity as an aldehyde. The carbonyl group (C=O) in the aldehyde is highly reactive and can undergo nucleophilic addition reactions. The methoxy group on the second carbon can also participate in various chemical transformations, making this compound a versatile compound in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Butanal: A simple aldehyde without the methoxy group.

    2-Methylbutanal: An aldehyde with a methyl group on the second carbon instead of a methoxy group.

    2-Methoxypropanal: An aldehyde with a methoxy group on the second carbon of a propanal chain.

Uniqueness

2-Methoxybutanal is unique due to the presence of both an aldehyde and a methoxy group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

84952-69-2

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

2-methoxybutanal

InChI

InChI=1S/C5H10O2/c1-3-5(4-6)7-2/h4-5H,3H2,1-2H3

InChI Key

CERVLVANLTVGSM-UHFFFAOYSA-N

Canonical SMILES

CCC(C=O)OC

Origin of Product

United States

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